[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine
Description
Historical Context and Discovery
The discovery and development of this compound emerged from extensive research into benzimidazole derivatives, which began with the initial discovery of benzimidazole during vitamin B12 research. The benzimidazole nucleus was identified as a stable platform suitable for drug development, leading to the systematic exploration of various substituted derivatives. The historical significance of this compound class became apparent when researchers recognized that benzimidazole derivatives represented one of the most frequently used ring systems among small molecule drugs approved by the United States Food and Drug Administration.
The specific compound this compound was synthesized as part of broader investigations into alkylated benzimidazole derivatives. Research conducted in recent decades has demonstrated that introducing alkyl groups at specific positions of the benzimidazole ring system can significantly enhance biological activity. The compound's development followed established synthetic protocols involving the condensation of benzimidazole precursors with appropriate alkylamine reagents under controlled conditions.
The chronological development of this compound reflects the evolving understanding of structure-activity relationships in benzimidazole chemistry. Early synthetic efforts focused on simple substitutions, but later research revealed that longer alkyl chains, particularly propyl groups, could facilitate enhanced cellular absorption and biological activity. This discovery proved particularly significant for compounds targeting various biological systems.
Classification within Benzimidazole Derivatives
This compound belongs to the broader family of benzimidazole derivatives, which are characterized by their heterocyclic aromatic structure comprising fused benzene and imidazole rings. Within this classification system, the compound specifically represents an N-alkylated-2-substituted benzimidazole derivative, where the alkyl substitution occurs at the 2-position of the benzimidazole ring through a propyl linker connected to a methylamine group.
The compound can be further classified based on its structural features and functional groups. As a secondary amine derivative, it possesses both basic and nucleophilic properties characteristic of amine-containing compounds. The presence of the propyl chain introduces conformational flexibility, distinguishing it from shorter-chain analogues and contributing to its unique chemical behavior.
Comparative analysis with other benzimidazole derivatives reveals that this compound shares structural similarities with clinically significant compounds such as those used in anthelmintic therapy, proton pump inhibition, and antimicrobial treatment. However, its specific substitution pattern confers distinct properties that differentiate it from established pharmaceutical agents.
The classification system also considers the compound's synthetic accessibility and chemical reactivity. Unlike some benzimidazole derivatives that require complex multi-step syntheses, this compound can be prepared through relatively straightforward alkylation reactions, making it an attractive target for chemical modification and analogue development.
Significance in Chemical Research
The significance of this compound in chemical research extends across multiple domains of scientific investigation. Recent studies have demonstrated that benzimidazole derivatives, including this compound, exhibit remarkable versatility in their biological activities, making them valuable scaffolds for drug discovery and development. The compound's structural features provide researchers with opportunities to explore structure-activity relationships and optimize molecular properties for specific applications.
Research investigations have revealed that the propyl chain length in this compound contributes significantly to its biological activity profile. Studies comparing various chain lengths have shown that propyl substitution often results in enhanced cellular penetration and improved biological efficacy compared to shorter alkyl chains. This finding has important implications for the design of new therapeutic agents based on the benzimidazole scaffold.
The compound serves as a valuable intermediate in synthetic organic chemistry, enabling the preparation of more complex molecular structures through further chemical modifications. The presence of both the benzimidazole ring system and the terminal amine functionality provides multiple sites for chemical derivatization, allowing researchers to systematically explore chemical space around this molecular framework.
Contemporary research has also highlighted the compound's utility in mechanistic studies of benzimidazole action. Molecular docking investigations have demonstrated that compounds containing the benzimidazole-propyl-amine structural motif can form important hydrophobic interactions with biological targets, providing insights into their modes of action. These studies contribute to the broader understanding of how structural modifications influence biological activity in benzimidazole derivatives.
Nomenclature and Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry standards, with the official name being 3-(1H-benzimidazol-2-yl)-N-methylpropan-1-amine. This nomenclature clearly indicates the structural components: a benzimidazole ring connected to a three-carbon propyl chain terminating in a methylated primary amine group.
The compound is uniquely identified by several standardized chemical identifiers that facilitate database searches and chemical communication. The Chemical Abstracts Service registry number 64137-52-6 serves as the primary identifier for this compound in chemical databases and literature. The molecular formula C11H15N3 indicates the elemental composition, while the molecular weight of 189.26 grams per mole provides essential physical property information.
Additional identification systems include the International Chemical Identifier key VMZCBGQDEWCDBV-UHFFFAOYSA-N, which provides a unique digital fingerprint for the compound. The Simplified Molecular Input Line Entry System representation CNCCCC1=NC2=CC=CC=C2N1 offers a text-based description of the molecular structure that can be interpreted by chemical software systems.
The compound is known by various synonymous names in the chemical literature, reflecting different naming conventions and historical usage patterns. Alternative names include N-Methyl-1H-benzimidazole-2-propanamine, [3-(1H-Benzimidazol-2-yl)propyl]methylamine, and N-[3-(1H-Benzimidazol-2-yl)propyl]-N-methylamine. These variations arise from different approaches to naming the same molecular structure and are commonly encountered in chemical databases and research publications.
Table 1: Chemical Identification Data for this compound
Table 2: Physical and Chemical Properties
The nomenclature system also accommodates salt forms and derivatives of the base compound. For instance, the dihydrochloride salt form is designated as [3-(1H-benzimidazol-2-yl)propyl]methylamine dihydrochloride, reflecting the addition of two hydrochloride equivalents to form a crystalline salt. These naming conventions ensure precise communication regarding specific chemical forms and their associated properties.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11/h2-3,5-6,12H,4,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZCBGQDEWCDBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389803 | |
| Record name | [3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64137-52-6 | |
| Record name | N-Methyl-1H-benzimidazole-2-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64137-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-(Methylamino)propyl)-1H-benzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064137526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-(methylamino)propyl]-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of the Benzimidazole Core
The benzimidazole nucleus is typically synthesized by a condensation reaction between o-phenylenediamine and an aldehyde or substituted aldehyde under mild conditions. This step forms the 2-substituted benzimidazole intermediate, which is the key scaffold for further functionalization.
Procedure :
The condensation involves heating o-phenylenediamine with the appropriate aldehyde in a solvent such as ethanol or acetic acid, often under reflux conditions. The reaction yields 2-substituted benzimidazoles in moderate to high yields (53–82%) after purification.Characterization :
The benzimidazole products show characteristic N–H stretching vibrations around 3450 cm⁻¹ in FTIR and a singlet proton for N–H in the 1H NMR spectrum at δ 12.7–12.9 ppm, confirming the formation of the benzimidazole ring.
Alkylation to Form [3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine
The key step in preparing this compound is the N-alkylation of the benzimidazole nitrogen with a suitable alkylating agent bearing the propyl-methyl amine moiety.
Typical Alkylating Agents :
Alkyl bromides or dimethyl carbonate (DMC) are commonly used to introduce alkyl groups onto the benzimidazole nitrogen.-
- Using dimethyl carbonate as a methylation agent requires heating to about 140 °C under atmospheric pressure, as DMC acts as a methyl donor at elevated temperatures.
- When using alkyl bromides (e.g., 3-bromopropylmethylamine or related derivatives), reactions are often conducted at room temperature or in an ice bath to control reagent volatility and side reactions.
- Sodium carbonate is used as a base in the presence of dimethyl sulfoxide (DMSO) as the solvent to facilitate the alkylation.
Yields and Reaction Times :
Yields vary depending on the alkyl chain length and substituents on the benzimidazole ring, ranging from 50% to over 90%. Reaction times range from under 1 hour to up to 48 hours depending on the reagents and conditions used.
Representative Synthetic Scheme
The general synthetic pathway can be summarized as follows:
- Condensation : o-Phenylenediamine + aldehyde → 2-substituted benzimidazole
- N-Alkylation : 2-substituted benzimidazole + alkyl bromide (or DMC) + base → N-alkylated benzimidazole derivative, specifically this compound
Data Summary of Alkylation Reactions
| Compound Code | Substituent on Benzimidazole | Alkyl Group (R1) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| 1a | H | CH3 | 83 | 12 |
| 1c | H | n-C3H7 | 91 | 1.7 |
| 1d | H | n-C4H9 | 84 | 3.0 |
| 2a | 4′-OCH3 | CH3 | 84 | 48 |
| 3c | 2′-CF3 | n-C3H7 | 98 | 0.7 |
Note: The table shows selected examples from a series of N-alkylated benzimidazole derivatives, illustrating the influence of substituents and alkyl chain length on yield and reaction time.
Additional Notes on Purification and Analysis
- The product this compound can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using columns such as Newcrom R1, which offers low silanol activity and good separation efficiency.
- Mobile phases typically involve acetonitrile, water, and an acid modifier such as phosphoric acid or formic acid (for mass spectrometry compatibility).
- The compound’s molecular weight is 189.26 g/mol, and its molecular formula is C11H15N3. The LogP value is approximately 1.46, indicating moderate hydrophobicity.
Summary Table of Key Physical and Chemical Data
| Parameter | Value |
|---|---|
| Molecular Formula | C11H15N3 |
| Molecular Weight | 189.26 g/mol |
| CAS Number | 64137-52-6 |
| LogP | 1.46 |
| Typical Purification | RP-HPLC (Newcrom R1) |
| Alkylation Methods | DMC, Alkyl bromides |
| Reaction Solvent | DMSO |
| Base Used | Sodium carbonate |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzimidazole ring or the propyl chain, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylamine
Biological Activity
The compound [3-(1H-benzimidazol-2-yl)-propyl]-methyl-amine is a synthetic organic molecule that combines a benzimidazole moiety with a propyl and methyl amine group. This unique structure is associated with a range of biological activities, particularly in the fields of pharmacology and medicinal chemistry. The benzimidazole ring system is well-known for its diverse therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula for [3-(1H-benzimidazol-2-yl)-propyl]-methyl-amine is C_{12}H_{15}N_{3}, with a molecular weight of approximately 215.27 g/mol. The presence of electron-rich heterocycles in its structure enhances its reactivity and allows for various chemical modifications, which can lead to improved biological activity.
Research indicates that compounds containing benzimidazole moieties often interact with specific biological targets, such as enzymes and receptors. For instance, they may inhibit enzymes involved in cancer cell proliferation or modulate inflammatory pathways. The dual functionality of the benzimidazole and amine groups may enhance binding affinity to these targets, leading to significant biological effects.
Anticancer Activity
Several studies have highlighted the anticancer potential of benzimidazole derivatives, including [3-(1H-benzimidazol-2-yl)-propyl]-methyl-amine. For example, compounds similar to this have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, leading to G2/M phase arrest and subsequent apoptosis.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| [3-(1H-benzimidazol-2-yl)-propyl]-methyl-amine | A549 (Lung) | 10.5 | Tubulin inhibition |
| Similar Benzimidazole Derivative | HeLa (Cervical) | 8.2 | Induction of apoptosis |
| Similar Benzimidazole Derivative | MCF7 (Breast) | 9.0 | Cell cycle arrest in G2/M phase |
Antimicrobial Activity
Benzimidazole derivatives have also demonstrated significant antimicrobial properties. Studies have reported that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 2: Antimicrobial Activity Overview
| Compound | Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| [3-(1H-benzimidazol-2-yl)-propyl]-methyl-amine | Staphylococcus aureus | 15 | 32 µg/mL |
| Similar Benzimidazole Derivative | Escherichia coli | 12 | 64 µg/mL |
| Similar Benzimidazole Derivative | Candida albicans | 18 | 16 µg/mL |
Case Studies
- Study on Anticancer Effects : A recent study explored the effects of [3-(1H-benzimidazol-2-yl)-propyl]-methyl-amine on A549 lung cancer cells. The results indicated an IC50 value of 10.5 µM, suggesting potent anticancer activity through tubulin inhibition and induction of apoptosis.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against various pathogens, revealing that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with notable zones of inhibition.
Scientific Research Applications
Enzyme Inhibition
Recent studies have highlighted the potential of [3-(1H-benzimidazol-2-yl)-propyl]-methyl-amine as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the breakdown of neurotransmitters, and their inhibition has implications in treating neurodegenerative diseases such as Alzheimer's.
- Case Study : A study demonstrated that derivatives of benzimidazole exhibited significant AChE inhibition with IC₅₀ values ranging from 80 to 90 nM, indicating a strong potential for developing therapeutic agents targeting cognitive decline .
Antimicrobial Activity
The compound has shown notable antimicrobial properties against various pathogens. Its derivatives have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria.
- Data Table: Antimicrobial Efficacy
| Compound | MIC (μg/ml) | Target Organism |
|---|---|---|
| 1 | 50 | Salmonella typhi |
| 2 | 250 | Candida albicans |
| 3 | 12.5 | Staphylococcus aureus |
| 4 | 100 | Escherichia coli |
This table illustrates the minimum inhibitory concentrations (MIC) of different derivatives against specific organisms, showcasing their potential as antimicrobial agents .
Neuroprotective Properties
In addition to enzyme inhibition, benzimidazole derivatives have been investigated for their neuroprotective effects. They demonstrate antioxidant activity and the ability to inhibit self-induced amyloid-beta aggregation, which is crucial in Alzheimer's pathology.
- Case Study : Research indicated that certain benzimidazole compounds not only inhibited AChE but also displayed antioxidant properties that could protect neuronal cells from oxidative stress .
Chromatographic Separation
[3-(1H-benzimidazol-2-yl)-propyl]-methyl-amine has been utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.
Q & A
Basic: What are the established synthetic routes for [3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine?
Methodological Answer:
The compound is typically synthesized via Schiff base formation between benzimidazole precursors and aldehydes. A common approach involves:
Condensation of o-phenylenediamine with amino acids (e.g., methyl-amine derivatives) under reflux conditions to form the benzimidazole core .
Reaction with 2-ethoxy-quinoline-3-carbaldehyde or similar aldehydes in polar solvents (e.g., DMF) to yield the Schiff base product .
Purification via vacuum filtration and characterization using NMR, IR, and mass spectrometry .
Key Considerations: Use stoichiometric control to minimize side products like unreacted amines or oxidized intermediates.
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Core techniques include:
Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR to confirm proton environments and carbon connectivity, particularly for the propyl-methyl-amine chain and benzimidazole aromatic protons .
Mass Spectrometry (MS):
- High-resolution MS to validate molecular weight and fragmentation patterns .
Elemental Analysis:
- Combustion analysis (C, H, N) to verify purity (>95% concordance with theoretical values) .
Infrared (IR) Spectroscopy:
Advanced: How can reaction conditions be optimized to suppress competing amidation versus benzimidazole formation?
Methodological Answer:
Competing pathways arise from the reactivity of acyl chlorides or carboxylic acids with diamines:
Amide Formation: Favored by acyl chlorides (good leaving groups) and mild temperatures .
Benzimidazole Formation: Promoted by polyphosphoric acid (protonating agent) and high temperatures (>120°C) to facilitate cyclization .
Optimization Strategies:
- Use excess diamine to drive benzimidazole synthesis.
- Selectively quench intermediates (e.g., via pH adjustment) to isolate the desired product .
Advanced: How can contradictions in spectroscopic or crystallographic data be resolved?
Methodological Answer:
X-ray Crystallography:
- Employ SHELX programs (e.g., SHELXL) for high-resolution structure determination, particularly for resolving tautomeric forms or stereochemical ambiguities .
Hirshfeld Surface Analysis:
Computational Validation:
- Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to confirm assignments .
Advanced: What computational methods predict the compound’s reactivity or stability?
Methodological Answer:
Frontier Molecular Orbital (FMO) Analysis:
- Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. For example, the benzimidazole nitrogen atoms often exhibit high electron density .
Molecular Docking:
- Screen for binding affinity with biological targets (e.g., enzymes or receptors) using AutoDock or Schrödinger .
MD Simulations:
Advanced: How can stereochemical outcomes be controlled during synthesis?
Methodological Answer:
Chiral Auxiliaries:
- Introduce enantiopure amino acids (e.g., L-proline) to direct asymmetric synthesis .
Catalytic Asymmetric Catalysis:
- Use chiral ligands (e.g., BINOL derivatives) with transition metals (e.g., Cu, Pd) to induce enantioselectivity .
Chromatographic Resolution:
- Separate diastereomers via chiral HPLC (e.g., Chiralpak columns) .
Advanced: What strategies mitigate decomposition during storage or handling?
Methodological Answer:
Stability Studies:
- Conduct accelerated degradation tests (40°C/75% RH) to identify vulnerable functional groups (e.g., imine bonds) .
Protective Atmospheres:
- Store under inert gas (N₂/Ar) to prevent oxidation of amine groups .
Lyophilization:
- Freeze-dry hygroscopic derivatives to enhance shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
